3-Phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-propionamide
Overview
Description
3-Phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-propionamide is a complex organic compound with the molecular formula C19H18N4O3S. This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its unique structural features and biological activities .
Future Directions
The future directions for research on “3-phenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}propanamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. These studies could provide valuable information for the development of new drugs or materials .
Mechanism of Action
Target of Action
The compound 3-Phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-propionamide, also known as 3-phenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}propanamide, is a complex molecule with potential therapeutic applications. Similar compounds have been found to target members of the class iii receptor tyrosine kinase family .
Mode of Action
Based on its structural similarity to other anilinopyrimidines, it can be hypothesized that it may interact with its targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Given its potential interaction with receptor tyrosine kinases, it may influence pathways related to cell growth, differentiation, and survival .
Result of Action
Based on its potential targets, it may influence cellular processes such as proliferation, differentiation, and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular context.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-propionamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with pyrimidine-2-sulfonyl chloride to form the intermediate 4-(pyrimidin-2-ylsulfamoyl)aniline. This intermediate is then reacted with 3-phenylpropionyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-propionamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
3-Phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-propionamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antibacterial, and antifungal activities.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea: Known for its kinase inhibitory activity.
4’- (pyrimidin-2-ylsulphamoyl)acetanilide: Used in medicinal chemistry for its antimicrobial properties
Uniqueness
3-Phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-propionamide stands out due to its unique combination of a phenyl group and a pyrimidin-2-ylsulfamoyl group, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c24-18(12-7-15-5-2-1-3-6-15)22-16-8-10-17(11-9-16)27(25,26)23-19-20-13-4-14-21-19/h1-6,8-11,13-14H,7,12H2,(H,22,24)(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBFYULWIBTHKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.